2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate
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Overview
Description
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: is a chemical compound with the following structural formula:
Structure: C12H19NOS
It is also known by its CAS number: 7504-59-8 . This compound belongs to the class of carbamates and contains both a thiocyanate group and an N-cyclohexylcarbamate moiety.
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate involves the reaction of 2-chloroethyl thiocyanate with N-cyclohexylcarbamate . The reaction proceeds as follows:
ClCH2CH2SCN+NHCyc6H11→2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate+HCl
Industrial Production Methods: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactions:
Oxidation: The thiocyanate group can undergo oxidation reactions.
Substitution: The compound may participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under appropriate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products: The major products formed from these reactions include various derivatives of the compound, such as hydrolyzed forms or substituted analogs.
Scientific Research Applications
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: finds applications in:
Pesticide Chemistry: It may serve as an active ingredient in insecticides or fungicides.
Biological Research: Researchers study its effects on pests, plants, and other organisms.
Medicine: Investigations into its potential therapeutic properties.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to compare 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate with related carbamates, considering their structures, reactivity, and applications.
Properties
CAS No. |
7504-59-8 |
---|---|
Molecular Formula |
C12H20N2O3S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H20N2O3S/c13-10-18-9-8-16-6-7-17-12(15)14-11-4-2-1-3-5-11/h11H,1-9H2,(H,14,15) |
InChI Key |
GQHWDKXKSDJPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCCOCCSC#N |
Origin of Product |
United States |
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